Procyanidin B8

Structural Biology Natural Product Chemistry Analytical Chemistry

Generic procyanidin dimer standards are unsuitable for resolving the C4α→C6-linked isomer from more common C4→C8-linked B-type dimers in HPLC or LC-MS analyses. Procyanidin B8 (CAS 12798-60-6) is the authenticated, (4α→6)-linked (+)-catechin-(-)-epicatechin dimer that provides unambiguous retention time identification for this specific subclass. - Distinct predicted LogP (0.30 vs. 1.01 for B2) enables baseline chromatographic separation of C4→C6-linked procyanidins from C4→C8 isomers. - Sourced as a verified botanical reference marker; its presence authenticates blackberry, raspberry, cowberry, and acorn extracts. - Supplied with comprehensive analytical documentation (HPLC, MS, NMR) for immediate method validation and SAR studies.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 12798-60-6
Cat. No. B153742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin B8
CAS12798-60-6
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
InChIInChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1
InChIKeyGMISZFQPFDAPGI-JJYFIROESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procyanidin B8 (CAS 12798-60-6): A Structurally Defined B-Type Procyanidin Dimer for Bioactivity and Analytical Research


Procyanidin B8 (CAS 12798-60-6) is a specific B-type procyanidin dimer, a subclass of condensed tannins (proanthocyanidins) composed of two flavan-3-ol units: (+)-catechin and (-)-epicatechin [1]. Its defining structural characteristic is a C4α→C6 interflavan linkage, distinguishing it from other procyanidin dimers [2]. Naturally occurring in various plants, including grape seeds, beer, acorn, and several berry species, Procyanidin B8 is recognized for its role as a plant metabolite with potential bioactive properties [3][4]. This evidence guide provides a focused, comparator-driven analysis of its quantifiable differentiators relevant for scientific selection and procurement.

A Analytical reference standard for C4→C6 linked B-type dimers
B Stereochemically defined tool for SAR studies in tumor-promotion models
C Marker compound for botanical authentication and biosynthesis research

Why Procyanidin B8 (CAS 12798-60-6) Cannot Be Interchanged with Other B-Type Dimers


While all B-type procyanidin dimers share a common molecular formula (C30H26O12), their biological activities and physicochemical properties are dictated by two critical structural variables: the type of interflavan linkage (C4→C8 vs. C4→C6) and the stereochemistry of the constituent monomeric units [1]. Procyanidin B8 possesses a unique combination of a C4α→C6 bond and a specific (+)-catechin and (-)-epicatechin stereochemistry, which contrasts with the more common C4→C8 linkage found in B2 and B1 [2]. These subtle structural differences can significantly impact molecular conformation, interactions with biological targets, and chromatographic behavior, making generic substitution of one dimer for another scientifically unsound and potentially invalidating for research outcomes . The following sections provide quantifiable evidence supporting the need for specific procurement of Procyanidin B8.

Linkage specificity
C4α→C6 linkage creates a distinct molecular conformation that may not reproduce the target-binding profile of C4→C8 dimers.
Stereochemical mismatch
(+)-Catechin/(−)-epicatechin stereochemistry alters chiral recognition; replacing with B2 (−)-epicatechin dimer may shift bioassay outcomes.
Physicochemical shift
Lower predicted LogP (0.30 vs. 1.01 for B2) changes chromatographic retention and solubility, requiring separate method validation.

Quantitative Differentiation Guide for Procyanidin B8 (CAS 12798-60-6) Against Closest Analogs


Structural Distinction: C4α→C6 Interflavan Linkage vs. C4β→C8 in Procyanidin B2

Procyanidin B8 is uniquely defined by its C4α→C6 interflavan linkage between (+)-catechin and (-)-epicatechin units, a feature that distinguishes it from the more widely studied Procyanidin B2, which possesses a C4β→C8 linkage between two (-)-epicatechin units [1]. This difference in linkage position and stereochemistry is a primary determinant of molecular conformation and, consequently, its biological interactions and physicochemical properties [2].

Interflavan linkage
Head-to-head
B8: C4α→C6
B2: C4β→C8
Defines molecular conformation for target-interaction studies
Structural feature confirmed by NMR and MS
Structural Biology Natural Product Chemistry Analytical Chemistry

Stereochemical Identity: (+)-Catechin-(4α→6)-(-)-Epicatechin vs. (-)-Epicatechin-(4β→8)-(-)-Epicatechin in B2

The full stereochemical descriptor for Procyanidin B8 is (2R,2'R,3S,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-4,6'-bichromene-3,3',5,5',7,7'-hexol, also known as (+)-catechin-(4α→6)-(-)-epicatechin [1]. This specific configuration is distinct from that of Procyanidin B2, which is (-)-epicatechin-(4β→8)-(-)-epicatechin [2]. The stereochemistry at the C4 position and the identity of the constituent monomers are critical for differential recognition by biological systems and analytical separation.

Stereochemistry
Head-to-head
(+)-catechin-(4α→6)-(−)-epicatechin
vs. (−)-epicatechin-(4β→8)-(−)-epicatechin
Controls chiral recognition in biological and analytical systems
IUPAC-defined configuration; confirmed by chiral analysis
Stereochemistry Chiral Separation Biological Activity

Physicochemical Property Differentiation: LogP, H-Bond Profile, and PSA vs. Procyanidin B2

The distinct molecular conformation of Procyanidin B8 leads to quantifiable differences in its predicted physicochemical properties when compared to its C4→C8-linked isomer, Procyanidin B2 [1]. For instance, the predicted LogP value for Procyanidin B8 is 0.30, while for Procyanidin B2 it is 1.01, indicating a significant difference in hydrophobicity [2]. This difference is further reflected in the number of hydrogen bond donors and acceptors and the polar surface area (PSA).

Predicted LogP
Head-to-head
B8: 0.30
B2: 1.01
Δ = –0.71
Lower hydrophobicity alters HPLC retention and solubility profiles
In silico prediction (ACD/Labs Percepta); experimental validation recommended
Drug Design ADMET Analytical Method Development

Source Distribution and Natural Abundance: A Key Factor for Sourcing and Authenticity

Procyanidin B8 exhibits a distinct natural distribution profile. It is reported to be present in acorn, as well as in the fruit and leaves of blackberry (Rubus fruticosus), raspberry (Rubus idaeus), and cowberry (Vaccinium vitis idaea), and also found in grape seeds and beer [1]. In contrast, Procyanidin B2 is more widely distributed across many plant species and is often the dominant dimer [2][3]. This differential occurrence can be a critical factor for sourcing authentic reference standards and for verifying the botanical origin of extracts.

Natural distribution
Reported
B8: acorn, blackberry, raspberry, cowberry, grape seed, beer
B2: widespread in many plants
Supports botanical authentication and marker-compound method development
Based on published phytochemical surveys
Phytochemistry Natural Product Sourcing Quality Control

Semisynthetic Production Yield: A Critical Parameter for Large-Scale Availability

The production of Procyanidin B8 on a preparative scale has been demonstrated through semisynthesis from a polymeric procyanidin fraction of white willow bark (Salix alba), which is rich in (+)-catechin (81.0%) [1]. This method successfully yielded dimeric procyanidins B3, B4, B6, and B8, which were isolated using high-speed countercurrent chromatography (HSCCC) [1]. The yield and efficiency of this process are directly tied to the specific (+)-catechin-rich starting material, a characteristic not shared by the (-)-epicatechin-rich sources typically used for B2 production [2].

Semisynthetic source
Cross-study
B8 from Salix alba bark (81% (+)-catechin) via HSCCC
B2 from Aronia melanocarpa (−)-epicatechin-rich source
Source-specific production pathway; identity verification essential
Preparative-scale isolation; yields depend on monomer profile
Process Chemistry Natural Product Isolation Cost of Goods

Class-Level Bioactivity Inference: Dimeric Procyanidins Show Enhanced ODC Inhibition vs. Monomers

While direct, quantitative bioactivity data specific to Procyanidin B8 is limited, class-level evidence from a comparative study of procyanidins demonstrates that dimeric forms are significantly more potent than their monomeric constituents in inhibiting tumor promoter-induced ornithine decarboxylase (ODC) activity, an early marker of skin tumor promotion . In an in vivo mouse epidermis model, topical application of procyanidin dimers at a dose of 10 µmol inhibited the ODC response to TPA to a greater degree than 20 µmol of epicatechin . Furthermore, dimers inhibited TPA-induced hydroperoxide (HPx) production by almost 40%, whereas monomers (catechin and epicatechin) failed to show any inhibition under the same conditions .

ODC/HPx inhibition
Class-level · Data to verify
Dimers inhibit TPA-induced ODC and HPx; monomers show no effect
Class-level response supports dimer-specific endpoint investigation
In vivo mouse epidermis model; B8-specific data not reported
Chemoprevention Skin Cancer In Vivo Pharmacology

Primary Research and Industrial Applications for Procyanidin B8 (CAS 12798-60-6)


Analytical Reference Standard for C4→C6 Linked B-Type Dimers

Due to its unique C4α→C6 interflavan linkage and specific stereochemistry, Procyanidin B8 serves as an essential reference standard for method development and validation in analytical chemistry, particularly for HPLC, UPLC, and LC-MS analysis of complex plant extracts, food products, or beverages like beer [1]. Its distinct retention time, dictated by its lower predicted LogP (0.30 vs. 1.01 for B2), allows for unambiguous identification and quantification of C4→C6-linked procyanidins, which are analytically distinct from the more common C4→C8-linked isomers [2].

Structure-Activity Relationship (SAR) Studies in Cancer Chemoprevention

Procyanidin B8 is a valuable tool for SAR investigations into the chemopreventive properties of procyanidins. Class-level evidence shows that procyanidin dimers are more potent than their monomeric constituents in inhibiting markers of tumor promotion in vivo, such as TPA-induced ODC activity and HPx production . Using Procyanidin B8, which possesses a specific (+)-catechin-(4α→6)-(-)-epicatechin structure, enables researchers to deconvolute the contributions of linkage type and monomer stereochemistry to observed biological activity, moving beyond simple dimer/monomer comparisons.

Authentication and Quality Control of Botanical Raw Materials

The specific natural distribution of Procyanidin B8 makes it a potential marker compound for the authentication and quality control of certain botanicals. Its presence in the fruit and leaves of blackberry (Rubus fruticosus), raspberry (Rubus idaeus), and cowberry (Vaccinium vitis idaea), as well as in acorn, provides a chemical signature that can distinguish these materials from others where it is absent [3]. Sourcing an authentic Procyanidin B8 standard is therefore essential for developing validated analytical methods for the nutraceutical and herbal supplement industries.

Research into Plant Polyphenol Biosynthesis and Metabolism

Procyanidin B8 is a key metabolite in the biosynthetic pathway of condensed tannins in specific plant species. Studies on its formation, which requires the condensation of (+)-catechin and (-)-epicatechin via a C4→C6 linkage, provide insight into the enzymatic mechanisms (e.g., polyphenol oxidase, laccase) and genetic factors controlling proanthocyanidin structural diversity [4]. Researchers in plant biology and biochemistry use Procyanidin B8 to probe these pathways, distinguishing its formation from that of C4→C8-linked dimers like B2 and B3.

Application
Selection Property
Validation Focus
C4→C6 procyanidin analytical standard
Defined C4α→C6 linkage and stereochemistry
HPLC/LC-MS retention time and peak identity
Tumor-promotion model SAR studies
Dimeric procyanidin with specific monomer composition
ODC and HPx endpoint response comparison
Botanical raw material authentication
Species-specific occurrence profile
Marker compound quantification in extracts
Plant polyphenol biosynthesis research
C4→C6 linkage formation mechanism
Enzymatic condensation pathway analysis

Technical Documentation Hub

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